molecular formula C18H22N2O2 B2516162 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid CAS No. 314035-95-5

3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid

Cat. No.: B2516162
CAS No.: 314035-95-5
M. Wt: 298.386
InChI Key: PLWCFMWYVHEBMD-UHFFFAOYSA-N
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Description

3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • A method for synthesizing pirazidol, a compound related to 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid, has been developed involving the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid. This synthesis process is notable for its simplicity and efficiency in laboratory settings (Grinev, Krichevskii, & Romanova, 1983).

Structural and Chemical Analysis

  • The absolute configuration of a compound structurally similar to this compound was determined using stereospecificity of 1H and 13C NMR parameters, providing insights into the S-configuration of the asymmetric C-3a atom (Aliev et al., 1992).

Chemical Transformations

  • 3-Ethylhexahydropyrazino[3,2,1-jk]carbazole, a compound related to this compound, can be converted into various chemical structures through reactions with specific agents, demonstrating its versatility in chemical transformations (Voskressensky et al., 2012).

Pharmacological Research

  • Derivatives of hexahydro-1H-pyrazino[3,2,1-j,k]carbazole, which are structurally similar to this compound, have been studied for their antitubercular activity in vitro, revealing potential applications in the development of new antitubercular agents (Filitis et al., 1986).

Novel Synthetic Pathways

  • Research on pyrazino[3.2.1-jk]carbazole derivatives, which are related to the chemical compound , has led to new methods for synthesizing various heterocyclic systems, further expanding the possibilities for creating novel compounds with potential applications in various fields of scientific research (Bokanov et al., 1987).

Pharmacological Properties

  • Pirlindole, a derivative of this compound, has been investigated for its pharmacological profile as an antidepressant. These studies offer insights into the potential therapeutic applications of similar compounds (Martorana, Schindler, & Nitz, 1985).

Future Directions

The future directions for this compound are not specified in the available resources. As it is used for research purposes , it may be subject to further study and application in various fields.

Properties

IUPAC Name

3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCFMWYVHEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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